molecular formula C8H10N2O3 B1392337 Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate CAS No. 1208081-59-7

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

Cat. No. B1392337
M. Wt: 182.18 g/mol
InChI Key: TVQFAFUQWCOIBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, also known as ECPOXC, is a widely studied organic compound with a variety of applications in scientific research. It is a cyclic anhydride of a carboxylic acid, which provides it with unique properties that are of interest to scientists. This compound is used in a variety of scientific research applications, including biochemical and physiological studies, and is also used as a reagent in laboratory experiments. This article will discuss the synthesis method of ECPOXC, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

Chemical Synthesis and Biological Applications

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate and its derivatives are primarily studied for their chemical and biological properties. The compound is a versatile building block in medicinal chemistry, forming bifunctional 3,5-disubstituted 1,2,4-oxadiazole structures that integrate into biologically relevant molecules under mild reaction conditions (Ž. Jakopin, 2018). Additionally, derivatives containing penicillanic acid or cephalosporanic acid moieties, derived from Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate, exhibit antimicrobial, antilipase, and antiurease activities, suggesting their potential in therapeutic applications (Başoğlu et al., 2013).

Building Blocks for Complex Molecules

The compound is also used in the synthesis of complex molecules such as 5-substituted 2-ethoxy-1,3,4-oxadiazoles, which serve as building blocks towards 3,5-disubstituted 1,3,4-Oxadiazol-2(3H)-ones. This is achieved through a sequential N-acylation/dehydrative cyclization, indicating its significance in constructing intricate molecular structures (Wet-osot et al., 2017).

Antimicrobial Assessment

Furthermore, Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate derivatives have been assessed for antimicrobial properties. For instance, 1,3,4-oxadiazole-5-thiol and its S-acyl derivatives, synthesized from Ethyl 1-aminotetrazole-5-carboxylate, show promising antimicrobial activity. This highlights the potential of these compounds in developing new antimicrobial agents (Taha & El-Badry, 2010).

properties

IUPAC Name

ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O3/c1-2-12-8(11)6-9-7(13-10-6)5-3-4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVQFAFUQWCOIBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=N1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226588
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate

CAS RN

1208081-59-7
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1208081-59-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-cyclopropyl-1,2,4-oxadiazole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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